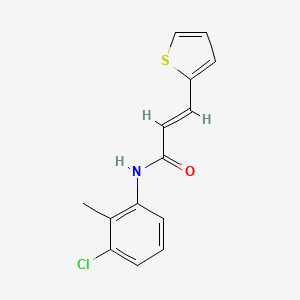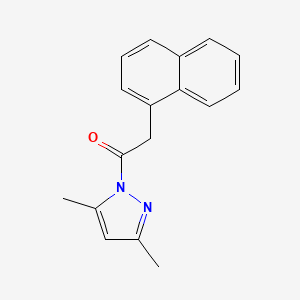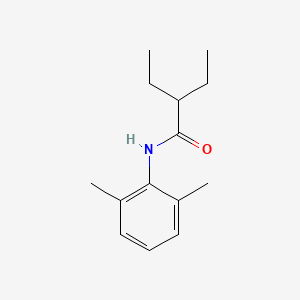
N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide, also known as CTAA, is a synthetic compound that has gained attention in the scientific community for its potential use as a biological tool. CTAA is a member of the acrylamide family of compounds, which have been widely used in various fields, including material science, agriculture, and medicine. In
Mechanism of Action
N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide binds to cysteine residues in proteins through a Michael addition reaction, forming a covalent bond between the thiol group of cysteine and the acrylamide group of N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide. This reaction is reversible and can be disrupted by reducing agents such as dithiothreitol. The selectivity of N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide for cysteine-containing proteins is due to the high reactivity of cysteine thiol groups towards electrophilic compounds.
Biochemical and Physiological Effects
N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide has been shown to have minimal toxicity towards cells and organisms, making it a safe and useful tool for biological research. N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide has been used to selectively label cysteine-containing proteins in cells and tissues, allowing for their visualization and quantification. N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide has also been used to study the role of cysteine-containing proteins in various biological processes, including signal transduction, metabolism, and disease.
Advantages and Limitations for Lab Experiments
N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide has several advantages as a biological tool, including its high selectivity for cysteine-containing proteins, low toxicity, and ease of use. However, N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide has some limitations, including its potential to react with other nucleophilic amino acids such as lysine and histidine, which can reduce its selectivity. N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide also requires the use of reducing agents to disrupt the covalent bond between the protein and N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide, which can affect the activity of the protein.
Future Directions
N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide has potential applications in various fields, including drug discovery, disease diagnosis, and biomarker identification. Future research could focus on developing more selective and sensitive methods for labeling and detecting cysteine-containing proteins using N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide. N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide could also be used in combination with other biological tools, such as mass spectrometry and fluorescence microscopy, to gain a more comprehensive understanding of the function and activity of cysteine-containing proteins in biological systems.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide involves the reaction of 3-chloro-2-methylbenzoyl chloride with 2-thienylamine in the presence of a base such as triethylamine. The resulting product is then reacted with acryloyl chloride to form N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide. This method has been reported to yield high purity and high yield of N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide has been investigated for its potential use as a biological tool due to its ability to selectively bind to proteins containing cysteine residues. This property makes N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide a useful tool for studying the function and activity of cysteine-containing proteins in biological systems. N-(3-chloro-2-methylphenyl)-3-(2-thienyl)acrylamide has been used to identify and characterize cysteine-containing proteins in various organisms, including bacteria, fungi, and mammals.
properties
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c1-10-12(15)5-2-6-13(10)16-14(17)8-7-11-4-3-9-18-11/h2-9H,1H3,(H,16,17)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQKWXSIIAIMKV-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[(2-fluorobenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5829440.png)
![N-[4-(4-chlorophenoxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5829445.png)
![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5829460.png)
![6-(3-bromophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5829467.png)
![1-(3-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5829473.png)

![N-(3-chloro-4-methylphenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5829488.png)
![1-[2-(4-bromo-2-methylphenoxy)ethyl]-4-methylpiperazine](/img/structure/B5829502.png)

![1-methyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B5829516.png)
![N-benzyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5829527.png)

![phenyl 2-[(4-acetylbenzyl)oxy]benzoate](/img/structure/B5829537.png)
![[(5-{2-[1-(3,4-dimethoxyphenyl)ethylidene]hydrazino}-4H-1,2,4-triazol-3-yl)thio]acetonitrile](/img/structure/B5829548.png)